Cyclopyrimorate

Übersicht

Beschreibung

Cyclopyrimorate is a novel herbicide primarily used for weed control in rice fields. It is known for its unique mode of action, targeting the enzyme homogentisate solanesyltransferase, which is involved in the biosynthesis of plastoquinone. This compound has shown high efficacy against a variety of weeds, including those resistant to acetolactate synthase inhibitors .

Wirkmechanismus

Cyclopyrimorat entfaltet seine herbiziden Wirkungen durch die Hemmung des Enzyms Homogentisatsolanesytransferase, das für die Biosynthese von Plastochinon unerlässlich ist. Diese Hemmung führt zur Anhäufung von Homogentisatsäure und einer Reduktion des Plastochinon-Spiegels, was zu Bleichsymptomen in Pflanzen führt. Sowohl die Verbindung als auch ihr Metabolit, Des-Morpholinocarbonyl-Cyclopyrimorat, tragen zu dieser hemmenden Wirkung bei .

Ähnliche Verbindungen:

Mesotrione: Ein weiteres Herbizid, das die Carotinoidbiosynthese hemmt, aber ein anderes Enzym angreift.

Norflurazon: Ähnlich in der Auslösung von Bleichsymptomen, aber mit einem anderen Wirkmechanismus.

Tetflupyrolimet: Ziehlt im Gegensatz zu Cyclopyrimorat Dihydroorotat-Dehydrogenase an .

Einzigartigkeit: Cyclopyrimorat ist einzigartig durch seine spezifische Hemmung der Homogentisatsolanesytransferase, ein neuartiges Zielmolekül für kommerzielle Herbizide. Dieser besondere Wirkmechanismus macht es hochwirksam gegen Unkräuter, die gegen andere Herbizide resistent sind .

Biochemische Analyse

Biochemical Properties

Cyclopyrimorate interacts with homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . This interaction is crucial for the herbicidal activity of this compound .

Cellular Effects

It is known that this compound causes bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors .

Molecular Mechanism

This compound and/or its metabolite, des-morpholinocarbonyl this compound (DMC), inhibit homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . This inhibition is believed to be the primary mechanism of action of this compound .

Metabolic Pathways

This compound is involved in the plastoquinone biosynthesis pathway, where it inhibits the enzyme homogentisate solanesyltransferase (HST) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopyrimorate is synthesized through a series of chemical reactions involving intermediate compounds. The synthesis begins with the alkylation of a precursor compound, followed by cyclization to form a key cyclopropyl intermediate. Another intermediate is prepared through chlorination and selective hydrolysis. These intermediates are then coupled under optimized conditions to form the final product .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical routes as in the laboratory. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a herbicide. The production involves stringent quality control measures to maintain consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclopyrimorat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und seine Aktivität verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die seine herbiziden Eigenschaften möglicherweise verbessern

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Für Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Cyclopyrimorat, die unterschiedliche Herbizidaktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Cyclopyrimorat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Hemmung der Homogentisatsolanesytransferase und ihre Rolle bei der Biosynthese von Plastochinon zu untersuchen.

Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf die Pflanzenphysiologie, insbesondere auf die Unkrautbekämpfung.

Medizin: Obwohl es in erster Linie ein Herbizid ist, bietet sein Wirkmechanismus Einblicke in die Enzyminhibition, die für die medizinische Forschung relevant sein könnten.

Industrie: Cyclopyrimorat wird in der Agrarindustrie für ein effektives Unkrautmanagement eingesetzt, insbesondere im Reisanbau .

Vergleich Mit ähnlichen Verbindungen

Mesotrione: Another herbicide that inhibits carotenoid biosynthesis but targets a different enzyme.

Norflurazon: Similar in causing bleaching symptoms but with a different mode of action.

Tetflupyrolimet: Targets dihydroorotate dehydrogenase, unlike cyclopyrimorate .

Uniqueness: this compound is unique due to its specific inhibition of homogentisate solanesyltransferase, a novel target site for commercial herbicides. This distinct mode of action makes it highly effective against weeds resistant to other herbicides .

Eigenschaften

IUPAC Name |

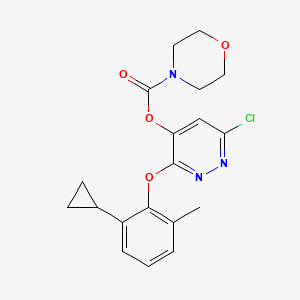

[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIGJZDQFDFASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198157 | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499231-24-2 | |

| Record name | Cyclopyrimorate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPYRIMORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cyclopyrimorate?

A: this compound and its active metabolite, des-morpholinocarbonyl this compound (DMC), act by inhibiting homogentisate solanesyltransferase (HST) [, ]. This enzyme is a key player in the plastoquinone (PQ) biosynthesis pathway, responsible for catalyzing the prenylation of homogentisate [, ]. Inhibition of HST disrupts PQ production, leading to a deficiency in this essential cofactor for photosynthesis. This disruption ultimately results in the bleaching and death of susceptible plants [, ].

Q2: How does the activity of DMC compare to this compound and other commercial herbicides?

A: Des-morpholinocarbonyl this compound (DMC), a metabolite of this compound found in plants, exhibits significantly stronger HST-inhibitory activity compared to the parent compound [, ]. Interestingly, other commercially available bleaching herbicides targeting different steps in carotenoid biosynthesis do not inhibit HST [], highlighting the novel target of this compound and DMC.

Q3: What is the evidence supporting HST as the target of this compound?

A3: Several lines of evidence confirm HST as the target of this compound:

- Bleaching Reversal: The bleaching effects of this compound on Arabidopsis thaliana are reversed by decyl PQ, a downstream product of the PQ biosynthesis pathway []. This suggests that the herbicidal activity stems from the disruption of PQ synthesis.

- Homogentisate Accumulation: Treatment with this compound leads to a substantial accumulation of homogentisate, the substrate of HST, and a corresponding decrease in PQ levels [].

- Enzyme Kinetic Analysis: In vitro studies demonstrate that DMC, the active metabolite, competitively inhibits HST with respect to homogentisate and exhibits mixed non-competitive inhibition with respect to farnesyl diphosphate, the other substrate of HST [].

- Specificity: Neither this compound nor DMC affects the activity of 2-methyl-6-phytyl-1,4-benzoquinone/2-methyl-6-solanesyl-1,4-benzoquinone methyltransferase, another enzyme in the PQ biosynthesis pathway downstream of HST []. This further confirms the specificity of this compound and its metabolite for HST.

Q4: What is the significance of this compound's novel mode of action in the context of herbicide development?

A: The discovery of this compound as a novel HST inhibitor is significant because it represents a new herbicide mode of action [, ]. With the increasing threat of herbicide resistance, identifying new target sites within plants is crucial for developing effective weed control strategies. This compound's unique mode of action offers a valuable tool for managing weeds, especially those resistant to existing herbicides with different modes of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.